1-Ethyl-4,5-dimethoxy-2-methylbenzene
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Overview
Description
1-Ethyl-4,5-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol It is a derivative of benzene, characterized by the presence of ethyl, methoxy, and methyl substituents on the aromatic ring
Preparation Methods
The synthesis of 1-Ethyl-4,5-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-4,5-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield brominated derivatives, while nitration would produce nitro compounds.
Scientific Research Applications
1-Ethyl-4,5-dimethoxy-2-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Ethyl-4,5-dimethoxy-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.
Comparison with Similar Compounds
1-Ethyl-4,5-dimethoxy-2-methylbenzene can be compared with other benzene derivatives such as:
Toluene: A simpler benzene derivative with a single methyl group.
Xylene: Benzene with two methyl groups in different positions.
Anisole: Benzene with a methoxy group.
The uniqueness of this compound lies in its combination of ethyl, methoxy, and methyl substituents, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-ethyl-4,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-5-9-7-11(13-4)10(12-3)6-8(9)2/h6-7H,5H2,1-4H3 |
InChI Key |
HCCLCOUVGYSPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C)OC)OC |
Origin of Product |
United States |
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